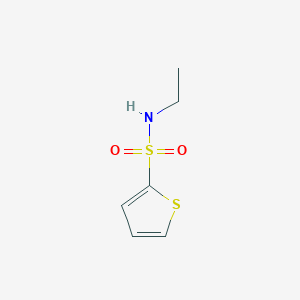

N-ethylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethylthiophene-2-sulfonamide is an organosulfur compound that features a thiophene ring substituted with an ethyl group and a sulfonamide group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the reaction of thiophene with chlorosulfonic acid to form thiophene-2-sulfonyl chloride, which is then reacted with ethylamine to yield N-ethylthiophene-2-sulfonamide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: N-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form thiophene-2-sulfonamide.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products:

Oxidation: Thiophene-2-sulfonic acid derivatives.

Reduction: Thiophene-2-sulfonamide.

Substitution: Various alkyl or aryl-substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

N-ethylthiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase enzymes.

Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.

Mecanismo De Acción

The mechanism of action of N-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduced intraocular pressure .

Comparación Con Compuestos Similares

Thiophene-2-sulfonamide: Lacks the ethyl group but shares similar chemical properties.

N-methylthiophene-2-sulfonamide: Contains a methyl group instead of an ethyl group.

Thiophene-2-sulfonic acid: The sulfonamide group is replaced with a sulfonic acid group.

Uniqueness: N-ethylthiophene-2-sulfonamide is unique due to the presence of both the ethyl group and the sulfonamide group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications .

Actividad Biológica

N-ethylthiophene-2-sulfonamide is a member of the sulfonamide class of compounds, which are well-known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Sulfonamides generally exert their biological effects through several mechanisms:

- Antimicrobial Activity : Sulfonamides inhibit bacterial growth by blocking the synthesis of folic acid, a vital nutrient for bacteria. This action is primarily due to their structural similarity to para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folate synthesis .

- Anticancer Properties : Some thiophene derivatives have been shown to inhibit specific cancer-associated enzymes, such as carbonic anhydrases (CA IX and CA XII), which are implicated in tumor progression and metastasis .

Biological Activities

This compound has been investigated for various biological activities:

-

Antibacterial Activity :

- Studies have shown that related thiophene sulfonamides exhibit significant antibacterial efficacy against resistant strains such as Klebsiella pneumoniae producing New Delhi Metallo-β-lactamase (NDM) .

- The minimal inhibitory concentration (MIC) values reported for these compounds indicate potent activity, with some derivatives achieving MICs as low as 0.39 μg/mL against resistant strains .

-

Anticancer Activity :

- Research indicates that this compound and its analogs may inhibit cancer cell proliferation by targeting specific pathways, including those involving VEGFR-2, which plays a crucial role in tumor angiogenesis .

- In vitro studies have demonstrated that certain sulfonamide derivatives exhibit IC50 values comparable to standard chemotherapeutics like doxorubicin against various cancer cell lines, including HepG-2 and MCF-7 .

-

Anti-inflammatory Effects :

- Thiophene derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antibacterial Efficacy Against Klebsiella pneumoniae

A study synthesized several N-alkylthiophene-2-sulfonamides and evaluated their antibacterial activity against clinical isolates of Klebsiella pneumoniae. The results indicated that compounds with longer alkyl chains exhibited enhanced antibacterial activity. The study highlighted compound 3b with an MIC of 0.39 μg/mL as a promising candidate for further development against multidrug-resistant bacterial infections .

Anticancer Activity Evaluation

In another study, sulfonamide derivatives were tested against various cancer cell lines to assess their cytotoxic effects. The results showed that certain compounds significantly inhibited cell proliferation at concentrations that were non-toxic to normal cells. This selectivity suggests potential therapeutic applications in cancer treatment while minimizing side effects .

Data Tables

| Biological Activity | Compound | MIC (μg/mL) | IC50 (μM) | Target |

|---|---|---|---|---|

| Antibacterial | 3b | 0.39 | - | Klebsiella pneumoniae |

| Anticancer | 7 | - | 8.39 | HepG-2 |

| Anticancer | 9 | - | 19.57 | MCF-7 |

Propiedades

IUPAC Name |

N-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-2-7-11(8,9)6-4-3-5-10-6/h3-5,7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJVAIJAXKMYGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.